molecular formula C8H11ClN2 B189041 3-Chloro-4-(dimethylamino)aniline CAS No. 6085-59-2

3-Chloro-4-(dimethylamino)aniline

Cat. No.: B189041
CAS No.: 6085-59-2
M. Wt: 170.64 g/mol
InChI Key: AMQHNJUMJKWREE-UHFFFAOYSA-N
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Description

3-Chloro-4-(dimethylamino)aniline is an organic compound that features a chloro group and a dimethylamino group attached to an aniline ring

Scientific Research Applications

3-Chloro-4-(dimethylamino)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Future Directions

While specific future directions for “3-Chloro-4-(dimethylamino)aniline” are not available, research into related compounds such as quinazolinones and quinazolines is ongoing, with a focus on their potential antimicrobial and cytotoxic activities .

Mechanism of Action

Target of Action

3-Chloro-4-(dimethylamino)aniline, also known as 2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine, is primarily involved in the synthesis of antidepressant molecules . It is suggested that the compound interacts with the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

The compound’s interaction with its targets results in changes in the neurotransmitter systems. Specifically, it is involved in the improper release of monoamine neurotransmitters, contributing to the malfunction of noradrenergic, dopaminergic, and serotonergic systems .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may have a relatively stable and readily prepared profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of antidepressant molecules . It contributes to the development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-(dimethylamino)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with dimethylamine in the presence of a catalyst, followed by chlorination. The reaction conditions typically include the use of an acid catalyst and controlled temperatures to ensure the desired substitution occurs efficiently.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(dimethylamino)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and quinone derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A tertiary amine with similar structural features but lacks the chloro group.

    4-Chloroaniline: Contains a chloro group but lacks the dimethylamino group.

    3-Chloroaniline: Similar chloro substitution but without the dimethylamino group.

Uniqueness

3-Chloro-4-(dimethylamino)aniline is unique due to the presence of both the chloro and dimethylamino groups on the aniline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQHNJUMJKWREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064107
Record name 3-Chloro-4-(dimethylamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6085-59-2
Record name 2-Chloro-N1,N1-dimethyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6085-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, 2-chloro-N1,N1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-chloro-N1,N1-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Chloro-4-(dimethylamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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